molecular formula C9H7ClF2O2 B13544578 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13544578
M. Wt: 220.60 g/mol
InChI Key: KDLJHNJRXRNWRK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, methoxy, and difluoro substituents on the phenyl ring

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The difluoroethanone moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:

    1-(4-Chloro-3-methoxyphenyl)ethanone: Lacks the difluoro substituents, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-2,2-difluoroethanone:

    1-(4-Chloro-3-methoxyphenyl)-2-fluoroethanone: Contains only one fluorine atom, leading to variations in its chemical behavior and biological activity.

The presence of the chloro, methoxy, and difluoro groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

KDLJHNJRXRNWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)F)Cl

Origin of Product

United States

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